6-Bromo-2-(difluoromethyl)-3-fluoropyridine
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Overview
Description
6-Bromo-2-(difluoromethyl)-3-fluoropyridine is a halogenated pyridine derivative. This compound is of significant interest in the field of organic chemistry due to its unique structural features and potential applications in various scientific domains. The presence of bromine, fluorine, and difluoromethyl groups in the pyridine ring enhances its reactivity and makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-(difluoromethyl)-3-fluoropyridine typically involves halogenation reactions or metal-halogen exchange processes. One common method includes the bromination of 2-(difluoromethyl)-3-fluoropyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-(difluoromethyl)-3-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling to form carbon-carbon bonds.
Reduction Reactions: The difluoromethyl group can be reduced under specific conditions to yield corresponding fluorinated pyridine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Organolithium reagents, Grignard reagents, and other nucleophiles.
Coupling Reactions: Palladium catalysts, arylboronic acids, and suitable bases.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
- Substituted pyridines with various functional groups.
- Coupled products with extended aromatic systems.
- Reduced fluorinated pyridine derivatives.
Scientific Research Applications
6-Bromo-2-(difluoromethyl)-3-fluoropyridine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromo-2-(difluoromethyl)-3-fluoropyridine involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the difluoromethyl group can influence the compound’s binding affinity and selectivity towards various enzymes and receptors. For instance, it may act as an inhibitor of certain kinases by binding to the ATP-binding site, thereby modulating signal transduction pathways .
Comparison with Similar Compounds
- 2-Bromo-6-(difluoromethyl)pyridine
- 3-Bromo-2-(difluoromethyl)pyridine
- 5-Bromo-2-(difluoromethyl)pyridine
- 6-Bromo-2-pyridinecarbonitrile
Comparison: 6-Bromo-2-(difluoromethyl)-3-fluoropyridine is unique due to the specific positioning of the bromine, fluorine, and difluoromethyl groups on the pyridine ring. This unique arrangement enhances its reactivity and makes it a valuable intermediate in organic synthesis. Compared to other similar compounds, it offers distinct advantages in terms of selectivity and versatility in chemical reactions .
Properties
IUPAC Name |
6-bromo-2-(difluoromethyl)-3-fluoropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3N/c7-4-2-1-3(8)5(11-4)6(9)10/h1-2,6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDOBGOJLVDHRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)C(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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